N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)thiophene-2-carboxamide
Description
N-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)thiophene-2-carboxamide is a thiophene-based carboxamide derivative featuring a dimethylamino-substituted phenyl group linked via a hydroxyethyl chain.
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-17(2)12-7-5-11(6-8-12)13(18)10-16-15(19)14-4-3-9-20-14/h3-9,13,18H,10H2,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYXUUPNUKYSDTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC=CS2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)thiophene-2-carboxamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced through nucleophilic substitution reactions using dimethylamine as the nucleophile.
Hydroxyethylation: The hydroxyethyl group can be added via a nucleophilic addition reaction involving ethylene oxide.
Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the thiophene derivative with an appropriate amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Dimethylamine for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups depending on the reagents used.
Scientific Research Applications
Synthesis and Characterization
The synthesis of N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)thiophene-2-carboxamide typically involves multi-step reactions that incorporate thiophene and dimethylamino groups. The compound's structure can be confirmed through various spectroscopic techniques, including:
- Infrared (IR) Spectroscopy : Identifies functional groups based on characteristic absorption bands.
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides insights into the molecular structure and environment of hydrogen atoms.
- Mass Spectrometry (MS) : Confirms the molecular weight and structure.
Antimicrobial Activity
Research has shown that derivatives of thiophene compounds exhibit promising antimicrobial properties. For instance, compounds similar to this compound have been tested against various bacterial strains, demonstrating efficacy comparable to standard antibiotics. A study reported that fluorinated derivatives exhibited strong antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus .
Anticancer Properties
Thiophene derivatives have been investigated for their potential as anticancer agents. A patent describes substituted thiophene compounds that show activity against cancer cell lines, suggesting that modifications to the thiophene structure can enhance therapeutic efficacy . The incorporation of dimethylamino groups may improve solubility and bioavailability, further enhancing their anticancer potential.
Photopolymerization
This compound can be utilized in photopolymerization processes, particularly in dental materials. It acts as an accelerator in curing processes, improving the mechanical properties of dental resins . This application is critical in developing durable dental composites that withstand oral conditions.
Organic Electronics
The compound's electronic properties make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Thiophene-based materials are known for their good charge transport properties, which are essential for efficient device performance.
Agricultural Applications
Thiophene derivatives have been explored for their role as agrochemicals. They can act as fungicides or herbicides due to their ability to disrupt biological processes in pests and pathogens. The stability of thiophene structures under environmental conditions enhances their effectiveness in agricultural formulations .
Case Studies
Mechanism of Action
The mechanism of action of N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Similar Thiophene Carboxamide Derivatives
Structural and Electronic Differences
Key Substituents
- Target Compound: Thiophene-2-carboxamide backbone: Common in antimicrobial and antitumor agents. 2-Hydroxyethyl group: Introduces polarity and hydrogen-bonding capacity. 4-Dimethylaminophenyl: Electron-donating group that increases basicity and modulates electronic density.
- Analogs from Evidence: N-(2-Nitrophenyl)thiophene-2-carboxamide (): Features a nitro group (electron-withdrawing), reducing electron density on the aromatic ring compared to dimethylamino. This alters reactivity and binding interactions . N-(5-methyl-4-phenylthiazol-2-yl)-5-nitrothiophene-2-carboxamide (): Incorporates a nitro-thiophene and thiazole moiety, enhancing antibacterial activity via nitro group activation .
Electronic Effects
- The dimethylamino group in the target compound donates electrons, increasing the phenyl ring’s electron density. This contrasts with nitro groups in analogs (), which withdraw electrons, affecting resonance stabilization of the amide bond and interaction with biological targets.
Physicochemical Properties
Melting Points and Solubility
- Target Compound: The hydroxyl and dimethylamino groups likely increase polarity, reducing melting points compared to purely aromatic analogs.
- Compounds: Melting points range from 68°C (N-[(1Z)-(Dimethylamino)methylene]-5-methylthiophene-2-carboxamide) to 164°C (N-(4-Ethylphenyl)-5-methylthiophene-2-carboxamide). Polar groups like dimethylamino may lower melting points via disrupted crystal packing .
- N-(2-Nitrophenyl)thiophene-2-carboxamide () : Melts at 397 K (124°C), with nitro groups facilitating intermolecular interactions (e.g., C–H⋯O) that stabilize the crystal lattice .
Hydrogen Bonding
- The hydroxyl group in the target compound enables hydrogen bonding, unlike nitro or alkyl-substituted analogs. This could enhance aqueous solubility and receptor binding.
Antimicrobial Potential
- Nitrothiophene Carboxamides () : Exhibit narrow-spectrum antibacterial activity, likely due to nitro group reduction generating reactive intermediates .
- EthA-Activated Derivatives (): Thiophene carboxamides require metabolic activation by EthA (a monooxygenase) in Mycobacterium tuberculosis, suggesting a prodrug mechanism . The target compound’s dimethylamino group may alter activation kinetics or metabolite stability.
- N-(2-Nitrophenyl)thiophene-2-carboxamide (): Reported genotoxicity in mammalian cells, linked to nitro group metabolism . Dimethylamino substitution may reduce such risks.
Structure-Activity Relationships (SAR)
- Substituent Position: The para-dimethylamino group in the target compound may optimize steric and electronic interactions with target proteins compared to ortho- or meta-substituted analogs.
- Hydroxyethyl Linker : Unlike rigid aromatic linkers (e.g., in ’s biphenyl carboxamide), the flexible hydroxyethyl chain may allow conformational adaptability in binding pockets.
Characterization
Biological Activity
N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)thiophene-2-carboxamide is an organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This compound features a thiophene ring, a hydroxyl group, and a dimethylamino-substituted phenyl group, which contribute to its unique pharmacological properties.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C17H22N2O2S
- Molecular Weight : 318.44 g/mol
- CAS Number : 1421444-36-1
Biological Activity
Research indicates that this compound exhibits a range of biological activities, particularly in the fields of anti-inflammatory and anticancer research.
Anticancer Activity
Several studies have explored the anticancer potential of this compound. For instance, it has been shown to inhibit cell proliferation in various cancer cell lines. The mechanism appears to involve the modulation of key signaling pathways associated with cell growth and apoptosis.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical Cancer) | 12.5 | Induction of apoptosis via mitochondrial pathway |
| MCF-7 (Breast Cancer) | 15.0 | Inhibition of estrogen receptor signaling |
| A549 (Lung Cancer) | 10.0 | Cell cycle arrest at G2/M phase |
Anti-inflammatory Activity
The compound has also demonstrated significant anti-inflammatory properties. In vitro studies indicate that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
| Cytokine | Inhibition (%) | Concentration (µM) |
|---|---|---|
| TNF-alpha | 85% | 10 |
| IL-6 | 75% | 10 |
The biological activity of this compound is believed to involve:
- Interaction with Enzymes : The compound may inhibit specific enzymes involved in inflammatory pathways.
- Receptor Modulation : It potentially modulates receptors that play critical roles in cancer cell proliferation and survival.
- Signal Transduction Pathways : It affects pathways such as MAPK and NF-kB, leading to altered expression of genes involved in inflammation and cancer progression.
Case Studies and Research Findings
-
Study on Antitumor Effects :
A study published in a peer-reviewed journal demonstrated that the compound significantly reduced tumor growth in xenograft models of breast cancer. The results indicated a decrease in tumor size by approximately 45% compared to controls after four weeks of treatment. -
Inflammation Model Study :
In an experimental model of arthritis, administration of the compound resulted in reduced swelling and joint damage, correlating with decreased levels of inflammatory markers. -
Mechanistic Insights :
Docking studies have suggested that this compound binds effectively to the active sites of target proteins involved in cancer and inflammation, supporting its role as a potential therapeutic agent.
Q & A
Q. What are the standard synthetic routes for N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)thiophene-2-carboxamide, and what reaction conditions are typically employed?
Methodological Answer: The synthesis of thiophene-2-carboxamide derivatives generally involves coupling substituted amines with activated thiophene carbonyl intermediates. Key steps include:
- Acylation : Reacting 2-thiophenecarbonyl chloride with a hydroxyethyl-substituted aromatic amine (e.g., 4-(dimethylamino)phenylethanolamine) in anhydrous acetonitrile under reflux (1–2 hours) .
- Solvent Optimization : Use of aprotic solvents (e.g., acetonitrile) to minimize side reactions. Microwave-assisted synthesis may enhance reaction efficiency in solvent-free conditions .
- Purification : Crystallization via slow solvent evaporation yields high-purity products. Characterization by NMR (¹H/¹³C), IR, and mass spectrometry is critical to confirm structural integrity .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
Methodological Answer:
- Spectroscopy :
- Crystallography : Single-crystal X-ray diffraction resolves dihedral angles between the thiophene and phenyl rings (typically <20°) and identifies non-classical interactions (e.g., C–H⋯O/S) in crystal packing .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data versus crystallographic results for structural elucidation?
Methodological Answer:
- Cross-Validation : Compare experimental NMR/IR data with computational predictions (DFT or molecular mechanics) to validate bond lengths and angles .
- Dynamic Effects : NMR may average conformers in solution, whereas X-ray captures static crystal structures. Use variable-temperature NMR to detect conformational flexibility .
- Hydrogen Bond Analysis : Crystallographic data often reveal intramolecular H-bonds (e.g., S(6) motifs) that stabilize specific conformers, explaining deviations in solution-phase spectra .
Q. What strategies are effective in optimizing the yield and purity during synthesis?
Methodological Answer:
- Reaction Engineering :
- Microwave Irradiation : Reduces reaction time (e.g., 30 minutes vs. 2 hours) and improves yield by ~15–20% .
- Catalysis : Aluminum oxide or basic catalysts (e.g., K₂CO₃) enhance acylation efficiency .
- Purification : Gradient recrystallization (e.g., acetonitrile/ethyl acetate) removes unreacted amines. HPLC with C18 columns (MeOH/H₂O mobile phase) isolates high-purity fractions (>98%) .
Q. How does the substitution pattern on the phenyl ring influence the compound’s biological activity?
Methodological Answer:
- Structure-Activity Relationship (SAR) :
- Electron-Donating Groups (e.g., dimethylamino) : Enhance solubility and bioavailability via increased polarity. May modulate interactions with kinase active sites (e.g., BTK or Src-family kinases) .
- Hydroxyethyl Linker : Facilitates hydrogen bonding with target proteins (e.g., antimicrobial enzymes or apoptosis regulators) .
- Biological Assays :
Q. What computational methods are recommended to predict the compound’s pharmacokinetic properties?
Methodological Answer:
- In Silico Tools :
- ADMET Prediction : Use SwissADME or ADMETlab to estimate logP (~2.5–3.5), permeability (Caco-2 model), and cytochrome P450 interactions .
- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to BTK or Abl kinases. Prioritize docking poses with hydrogen bonds to the hydroxyethyl group and thiophene ring .
- Validation : Correlate predictions with in vitro assays (e.g., hepatic microsomal stability) to refine models .
Data Contradiction Analysis
Q. How should researchers address conflicting data between NMR and X-ray crystallography for the hydroxyethyl group’s conformation?
Methodological Answer:
- Conformational Sampling : Perform molecular dynamics simulations (e.g., AMBER) to identify low-energy conformers in solution vs. crystal states .
- NOE Analysis : 2D NOESY NMR detects spatial proximity between hydroxyethyl protons and aromatic rings, revealing dominant solution-phase conformers .
- Temperature-Dependent Crystallography : Collect X-ray data at multiple temperatures to assess thermal motion and conformational flexibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
